molecular formula C15H17NO4 B138264 Obscurolide A2 CAS No. 144398-00-5

Obscurolide A2

Cat. No.: B138264
CAS No.: 144398-00-5
M. Wt: 275.3 g/mol
InChI Key: RYJWSNUDETVRFF-FARCUNLSSA-N
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Description

Obscurolide A2 is a naturally occurring compound isolated from the soil-derived bacterium Streptomyces alboniger

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Obscurolide A2 involves the fermentation of Streptomyces alboniger in a nutrient-rich medium. The compound is then isolated and purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. Advanced biotechnological techniques, including gene regulation and metabolic engineering, are employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Obscurolide A2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Obscurolide A2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Obscurolide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic AMP in cells. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific functional groups and the presence of an aromatic polyketide moiety. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

IUPAC Name

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,9-10,13-14,16,18H,8H2,1H3/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWSNUDETVRFF-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144398-00-5
Record name Obscurolide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144398005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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